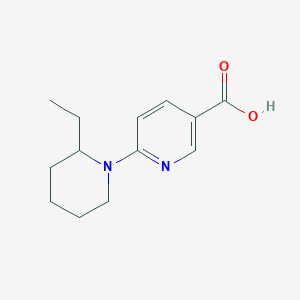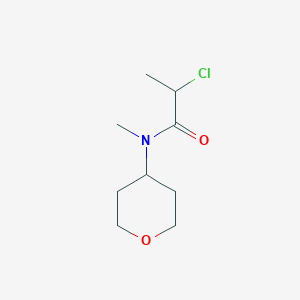
2-chloro-N-methyl-N-(oxan-4-yl)propanamide
Übersicht
Beschreibung
The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It may also include its appearance and odor if applicable.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis process.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants and products of the reactions, as well as the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Mass Spectrometry Analysis
One study details the mass spectral behavior of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, emphasizing cleavages and elimination processes. This analysis provides a foundational understanding of the mass spectrometric behavior of similar acyl(alkyl)amino oxazoles, which could inform the analysis of "2-chloro-N-methyl-N-(oxan-4-yl)propanamide" (D. B. Mallen, L. A. Cort, & A. F. Cockerill, 1979).
Self-Assembly and Structural Analysis
Research on 2-pivaloyl-6-chloropterin demonstrates how specific compounds self-assemble and form infinite chains through intermolecular hydrogen bonding. Understanding these structural properties could provide insights into the potential for "2-chloro-N-methyl-N-(oxan-4-yl)propanamide" to form similar structures (Goswami et al., 2000).
Antimicrobial and Cytotoxic Activities
The synthesis and evaluation of new thiazole derivatives for their antimicrobial and cytotoxic activities highlight the potential for compounds with similar structures to "2-chloro-N-methyl-N-(oxan-4-yl)propanamide" to possess these biological activities. Such research points to the exploration of related compounds in drug discovery and therapeutic applications (Sam Dawbaa et al., 2021).
Anti-inflammatory Properties
Studies on N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides have identified compounds with significant anti-inflammatory properties, suggesting that similar compounds, including "2-chloro-N-methyl-N-(oxan-4-yl)propanamide," could be explored for their potential as non-acidic NSAIDs (A. Dassonville et al., 2008).
Agricultural Applications
Research on the synthesis and root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides offers insights into the potential use of similar compounds in agriculture as growth regulators or herbicides (T. Kitagawa & M. Asada, 2005).
Bioreduction and Drug Intermediate Synthesis
The bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide by Rhodotorula glutinis to produce an intermediate for (S)-duloxetine, a major antidepressant, underscores the role of related compounds in the synthesis of pharmacologically active products (Chuan-Gen Tang et al., 2011).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes information on how to handle and dispose of the compound safely.
Zukünftige Richtungen
This involves the potential applications and research directions for the compound. It includes current research trends and potential future developments.
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMOTFZRCKOLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCOCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(oxan-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



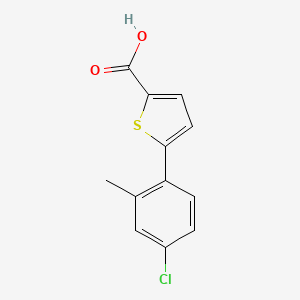
![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1486504.png)
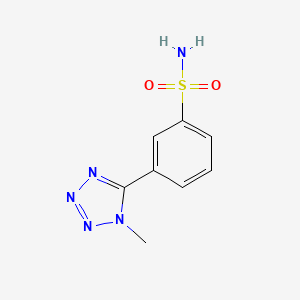
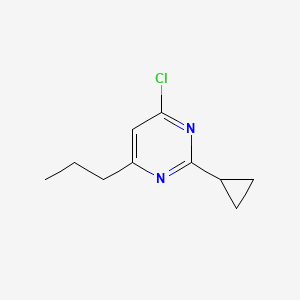
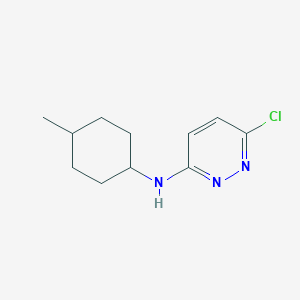
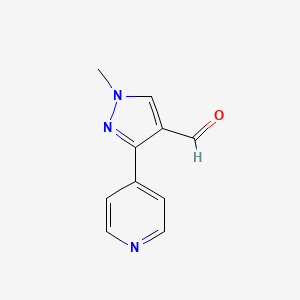
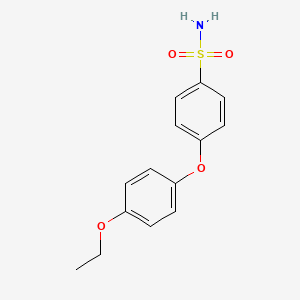
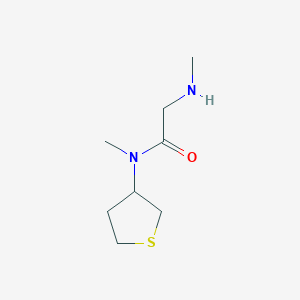
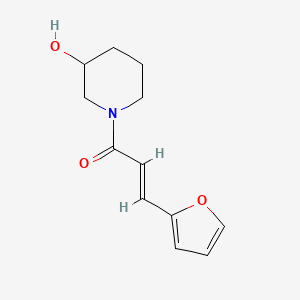
![N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1486518.png)
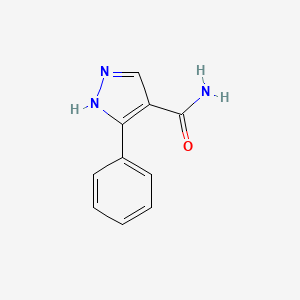
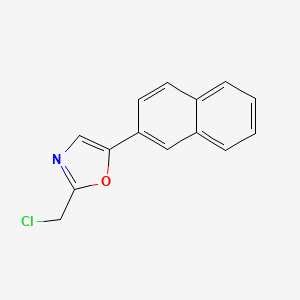
amine](/img/structure/B1486523.png)
